2-(2-Oxopentanyl)pyridine
Description
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-pyridin-2-ylpentan-2-one |
InChI |
InChI=1S/C10H13NO/c1-2-5-10(12)8-9-6-3-4-7-11-9/h3-4,6-7H,2,5,8H2,1H3 |
InChI Key |
NOTANJNRXRZHGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC1=CC=CC=N1 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research indicates that derivatives of pyridine, including 2-(2-oxopentanyl)pyridine, exhibit significant antimicrobial properties. For instance, studies have shown that copper(II) complexes of pyridine derivatives possess notable antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves the formation of metal-ligand complexes that enhance the biological efficacy of the parent compounds.
1.2 Anticancer Properties
Pyridine derivatives have been explored for their anticancer potential. A study highlighted the synthesis of various 5-oxopyrrolidine derivatives, which are structurally related to pyridines, demonstrating promising anticancer activity against human lung adenocarcinoma cells (A549) . The structural modifications in these compounds often lead to enhanced selectivity and potency against cancerous cells.
1.3 Coordination Chemistry
The ability of this compound to form complexes with transition metals has implications for drug design. Metal complexes derived from pyridine ligands can mimic metalloproteins, which are crucial in biological systems. This coordination can lead to new therapeutic agents with improved pharmacological profiles .
Material Science Applications
2.1 Sensor Development
Pyridine derivatives are being investigated for their potential use in sensor technology due to their electronic properties. The ability to modify the electronic characteristics of these compounds through substitution can enhance their sensitivity and selectivity in detecting various analytes .
2.2 Catalysis
The catalytic properties of pyridine-based compounds are also noteworthy. They serve as effective ligands in catalyzing organic reactions, particularly in asymmetric synthesis where enantioselectivity is crucial . The versatility of these compounds allows for their application in developing more efficient catalytic systems.
Synthesis and Characterization
The synthesis methods for this compound involve reactions that yield various derivatives with distinct biological activities. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of these compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(2-Oxopentanyl)pyridine with structurally or functionally related pyridine derivatives, based on data from the provided evidence.
Structural Analogues and Key Properties
Reactivity and Functional Group Analysis
- Oxopentanyl Substituent : The ketone group in this compound may confer reactivity toward nucleophilic additions or reductions, similar to other carbonyl-containing pyridines (e.g., 2-acetylpyridine) .
- Halogenated Derivatives : 2-(Chloromethyl)pyridine HCl exhibits electrophilic reactivity due to the chloromethyl group, enabling alkylation reactions .
- Aminoethyl Derivatives: 2-(2-Aminoethyl)pyridine’s primary amine group facilitates coordination with metal ions, making it valuable in ligand design .
Q & A
Q. What are the recommended synthetic routes for 2-(2-Oxopentanyl)pyridine and its derivatives?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation. For example:
- Step 1: React pyridine derivatives with oxopentanyl precursors in anhydrous dichloromethane under inert atmospheres (e.g., nitrogen) .
- Step 2: Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
- Step 3: Characterize final products using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Key Challenges:
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- X-ray crystallography: Resolve bond angles and dihedral angles (e.g., L-shaped conformations observed in related pyridine derivatives) .
- Computational modeling: Perform density functional theory (DFT) calculations at the B3LYP/6-31G* level to predict electronic transitions and tautomeric equilibria .
- Spectroscopy: UV-Vis spectroscopy (200–400 nm range) to monitor pH-dependent tautomerization, as seen in analogous 2-(2-hydroxyphenyl)pyridine systems .
Data Interpretation Tips:
- Compare experimental and computational results to validate intramolecular hydrogen bonding or conjugation effects .
Advanced Research Questions
Q. How can researchers design experiments to study pH-triggered conformational switching in this compound derivatives?
Methodological Answer:
- Experimental Setup:
- Advanced Analysis:
Contradictions to Address:
Q. What strategies can resolve gaps in toxicity and ecological data for this compound?
Methodological Answer:
- In vitro assays: Use HepG2 cell lines to assess acute cytotoxicity (IC values) and compare with structurally similar compounds (e.g., 2-(Piperidin-2-yl)pyridine derivatives) .
- Ecotoxicity modeling: Apply quantitative structure-activity relationship (QSAR) tools like EPI Suite to predict biodegradability and bioaccumulation potential in lieu of experimental data .
- Controlled degradation studies: Monitor hydrolysis products via LC-MS under acidic/alkaline conditions to identify persistent metabolites .
Data Gaps Highlighted in Evidence:
- No empirical data exists for soil mobility or bioaccumulation. Mitigate by cross-referencing analogs (e.g., 2-(2-Aminoethyl)pyridine shows moderate soil adsorption) .
Key Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
